3-Amino-2-(2-bromo-4-chlorophenyl)propanoic acid
CAS No.:
Cat. No.: VC15903938
Molecular Formula: C9H9BrClNO2
Molecular Weight: 278.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9BrClNO2 |
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Molecular Weight | 278.53 g/mol |
IUPAC Name | 3-amino-2-(2-bromo-4-chlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9BrClNO2/c10-8-3-5(11)1-2-6(8)7(4-12)9(13)14/h1-3,7H,4,12H2,(H,13,14) |
Standard InChI Key | HXVVFCJCMRFZMH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Br)C(CN)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Spectroscopic and Computational Data
Computational models predict key spectroscopic features:
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
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NMR: The phenyl ring’s deshielded protons are expected to resonate between δ 7.2–7.8 ppm, while the β-protons adjacent to the amino group appear near δ 3.1–3.5 ppm .
Property | Value |
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Molecular Weight | 278.53 g/mol |
XLogP3 | -0.5 |
Topological Polar SA | 63.3 Ų |
Heavy Atom Count | 14 |
Rotatable Bonds | 3 |
Synthetic Pathways and Industrial Relevance
Laboratory-Scale Synthesis
The synthesis of this compound is inferred from patented methodologies for analogous structures. A representative route involves:
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Friedel-Crafts Acylation: Bromination of 4-chlorophenylacetic acid using Br₂/FeBr₃ yields 2-bromo-4-chlorophenylacetic acid .
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Mannich Reaction: Condensation with formaldehyde and ammonia introduces the β-amino group, forming the target compound .
Key reaction conditions include anhydrous solvents (e.g., THF), temperatures of 0–25°C, and catalytic Lewis acids (e.g., ZnCl₂) . Yields are optimized to >75% through controlled stoichiometry and inert atmospheres .
Scalability and Process Optimization
Industrial production employs continuous-flow reactors to enhance efficiency and safety during bromination steps . Purification via recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical intermediates .
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The carboxylic acid moiety participates in esterification and amidation reactions, while the amino group undergoes acylation or alkylation. The bromine atom at the phenyl ring’s 2-position is susceptible to Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation .
Stability and Degradation Pathways
Under acidic conditions (pH < 3), decarboxylation occurs at elevated temperatures (>80°C), forming 3-amino-2-(2-bromo-4-chlorophenyl)propane . Photodegradation studies indicate slow decomposition under UV light (t₁/₂ ≈ 120 h) .
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